Lauramidobutyl guanidine hydrochloride

Description

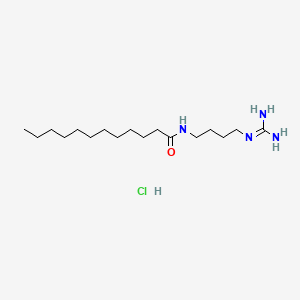

Lauramidobutyl guanidine hydrochloride (LBGH) is a guanidine-based compound with the chemical name N-(4-((aminoiminomethyl)amino)butyl)dodecanamide hydrochloride. It features a dodecanamide (lauramid) group attached to a butyl chain linked to a guanidine moiety, with a hydrochloride counterion . This structure confers both lipophilic (due to the lauramid chain) and cationic (due to the guanidine group) properties, making it effective in disrupting microbial membranes. LBGH is primarily utilized as a broad-spectrum antimicrobial agent, leveraging its surfactant-like properties to penetrate lipid bilayers and destabilize cellular structures .

Propriétés

Numéro CAS |

499222-90-1 |

|---|---|

Formule moléculaire |

C17H37ClN4O |

Poids moléculaire |

349.0 g/mol |

Nom IUPAC |

N-[4-(diaminomethylideneamino)butyl]dodecanamide;hydrochloride |

InChI |

InChI=1S/C17H36N4O.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(22)20-14-11-12-15-21-17(18)19;/h2-15H2,1H3,(H,20,22)(H4,18,19,21);1H |

Clé InChI |

OIRJSOTXADYFGE-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC(=O)NCCCCN=C(N)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Melting Method Using Dicyandiamide and Ammonium Chloride

Process Description : Dicyandiamide and ammonium chloride are mixed in a weight ratio of approximately 1:1.27 and subjected to a melting reaction at 170–230 °C in a reaction kettle. This produces crude guanidine hydrochloride.

-

- Dissolution of crude product in water (ratios 1:1 or 1.5:1 by weight).

- Filtration to remove unreacted materials and byproducts.

- Dehydration of the filtrate at elevated temperature.

- Crystallization by cooling the supersaturated solution to obtain purified guanidine hydrochloride.

- Optionally, the product can be subjected to repeated melting and purification cycles to enhance purity up to 99.9%.

Additional Notes : The addition of a base during dissolution can improve purity. The process is practical and yields guanidine hydrochloride suitable for high-purity applications.

Ball Milling Method Using Urea and Ammonium Chloride

Process Description : Urea, ammonium chloride, and a water absorbent (e.g., alumina) are mixed and reacted under ball milling conditions with zirconium dioxide beads. The reactor is heated to 160–170 °C under controlled pressure (0.8–1.8 MPa) and rotation speeds (40–60 rpm) for 1–6 hours.

-

- The solid product is cooled and recrystallized twice from pure water.

- Drying yields industrial-grade guanidine hydrochloride with titration content around 99.7–99.9% and yields between 71–75%.

- Further refinement involves treatment with ammonia water and activated carbon, filtration, and recrystallization to achieve pharmaceutical-grade purity (up to 99.96%) with refined yields near 89–91%.

Advantages : This method allows for controlled reaction conditions, high purity, and scalable production.

Comparative Data Table: Guanidine Hydrochloride Preparation Methods

| Parameter | Melting Method (Dicyandiamide + NH4Cl) | Ball Milling Method (Urea + NH4Cl) |

|---|---|---|

| Reaction Temperature (°C) | 170–230 | 160–170 |

| Reaction Time | 3–4 hours (per cycle) | 1–6 hours |

| Pressure (MPa) | Atmospheric to slight pressure | 0.8–1.8 |

| Purity after initial crystallization (%) | Up to 99.9 | 99.7–99.9 |

| Yield (%) | Not explicitly stated | 71–75 (industrial grade), ~89–91 (refined) |

| Post-treatment | Repeated melting and crystallization | Ammonia water, activated carbon, recrystallization |

| Scalability | Industrially feasible | Industrially feasible |

Synthesis of this compound

While direct detailed synthetic routes for this compound are less frequently disclosed in open literature, the general approach involves:

Step 1: Preparation of Guanidine Hydrochloride

Using one of the above methods to obtain high-purity guanidine hydrochloride as a key intermediate.Step 2: Amide Formation

Lauric acid or its derivative (e.g., lauric acid chloride) is reacted with 4-aminobutyl guanidine or a protected guanidine derivative to form the lauramidobutyl guanidine backbone.Step 3: Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, yielding this compound.

This synthetic strategy ensures the incorporation of the long-chain lauric moiety and the guanidine functional group, critical for the compound’s antimicrobial activity.

Research Findings and Industrial Relevance

The melting method using dicyandiamide and ammonium chloride is well-established and produces guanidine hydrochloride with purity suitable for many applications, but may require multiple purification cycles to reach pharmaceutical-grade purity.

The ball milling method with urea and ammonium chloride offers a more controlled and potentially greener synthesis, with high yields and purity, suitable for pharmaceutical applications after refinement.

The purity of guanidine hydrochloride directly impacts the quality of this compound, making these preparation methods critical for downstream synthesis.

The presence of impurities such as ammonium salts and byproducts can be effectively removed by filtration, recrystallization, and activated carbon treatment, as demonstrated in the ball milling method.

Summary Table: Key Parameters for Guanidine Hydrochloride Preparation

| Step | Melting Method | Ball Milling Method |

|---|---|---|

| Raw Materials | Dicyandiamide, Ammonium Chloride | Urea, Ammonium Chloride, Alumina |

| Reaction Conditions | 170–230 °C, atmospheric pressure | 160–170 °C, 0.8–1.8 MPa, ball milling |

| Reaction Time | 3–4 hours per cycle | 1–6 hours |

| Purification | Dissolution, filtration, dehydration, crystallization, repeated cycles | Recrystallization, ammonia water treatment, activated carbon filtration |

| Final Purity | Up to 99.9% | Up to 99.96% |

| Yield | Not specified | 71–75% (industrial), ~89–91% (refined) |

Analyse Des Réactions Chimiques

Lauramidobutyl guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Lauramidobutyl guanidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology and hair care.

Industry: It is widely used in the formulation of cosmetics and personal care products due to its conditioning properties

Mécanisme D'action

The mechanism of action of lauramidobutyl guanidine hydrochloride involves its interaction with biological membranes and proteins. The compound acts as a surfactant, reducing surface tension and enhancing the penetration of active ingredients into the skin and hair. It also forms hydrogen bonds with proteins, leading to improved conditioning effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Guanidine-Based Compounds

Structural and Functional Differences

Guanidine derivatives vary widely in structure and applications. Key comparisons include:

Guanidine Hydrochloride

- Structure : A small molecule (C₁H₆N₃·HCl, MW: 95.5 g/mol) without alkyl chains .

- Solubility : Highly hydrophilic, soluble in aqueous solutions.

- Mechanism : Primarily acts as a protein denaturant by disrupting hydrogen bonds and hydrophobic interactions, leading to loss of tertiary structure .

- Applications : Used in protein research (e.g., solubilizing inclusion bodies) and as a denaturant in biochemical assays .

Polyhexamethylene Guanidine Hydrochloride (PHGH)

- Structure : A polymer with repeating hexamethylene and guanidine units (MW: >1000 g/mol) .

- Solubility : Water-soluble due to hydrophilic polymer backbone.

- Mechanism : Binds to microbial surfaces via electrostatic interactions, disrupting cell integrity and causing leakage of cytoplasmic contents .

- Applications : Widely used in disinfectants, wound dressings, and water treatment due to broad-spectrum activity and low toxicity .

- Efficacy : Effective at moderate concentrations (e.g., 100–500 ppm) against Gram-positive and Gram-negative bacteria .

Methylguanidine Hydrochloride

- Structure : A methyl-substituted guanidine derivative (MW: 109.5 g/mol).

- Mechanism : Weaker denaturant compared to guanidine hydrochloride; exhibits variable effects depending on protein type (e.g., ineffective on edestin but active on globin) .

- Applications: Limited utility in industrial biocides due to reduced efficacy.

Antimicrobial Efficacy and Mechanisms

LBGH combines the membrane-disrupting properties of surfactants (e.g., SDS) with the cationic charge of guanidine, enhancing its biocidal activity:

Physicochemical Properties

- Lipophilicity : LBGH’s lauramid group enhances compatibility with lipid-rich environments, making it suitable for topical formulations or hydrophobic surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.